4-Fluoro-6-(4-fluorophenoxy)pyrimidine
CAS No.:
Cat. No.: VC12046129
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6F2N2O |
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Molecular Weight | 208.16 g/mol |
IUPAC Name | 4-fluoro-6-(4-fluorophenoxy)pyrimidine |
Standard InChI | InChI=1S/C10H6F2N2O/c11-7-1-3-8(4-2-7)15-10-5-9(12)13-6-14-10/h1-6H |
Standard InChI Key | HLIBFDAYWGSVLG-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1OC2=CC(=NC=N2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Fluoro-6-(4-fluorophenoxy)pyrimidine (C₁₀H₆F₂N₂O) features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) substituted with:
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A fluorine atom at position 4.
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A 4-fluorophenoxy group (-O-C₆H₄-F) at position 6.
The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, as seen in structurally related fluoropyrimidines .
Physicochemical Characterization
While exact experimental data for this compound are scarce, properties can be extrapolated from analogs:
The compound’s polar surface area (PSA) is estimated at 45–50 Ų, indicating moderate permeability across biological membranes .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-fluoro-6-(4-fluorophenoxy)pyrimidine likely involves multi-step reactions, drawing from methodologies used for similar compounds:
Chlorination and Nucleophilic Substitution
A plausible route, inspired by the synthesis of 4,6-dichloro-5-fluoropyrimidine , involves:
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Chlorination: Reacting 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) to form 4,6-dichloropyrimidine.
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Fluorine Introduction: Selective fluorination at position 4 using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride).
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Phenoxy Group Attachment: Substituting the chlorine at position 6 with 4-fluorophenol in the presence of a base (e.g., potassium carbonate) .
Example Reaction:
Alternative Pathway: Diazotization and Coupling
A method adapted from CN104961690A for pyrazine derivatives could involve:
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Diazotization of an aminopyrimidine precursor.
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Hydroxylation to form a hydroxy intermediate.
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Condensation with 4-fluorophenol under basic conditions.
Applications in Pharmacology and Agrochemicals
Anticancer Activity
Fluoropyrimidines are well-known for their role in cancer therapy (e.g., 5-fluorouracil). While direct evidence for 4-fluoro-6-(4-fluorophenoxy)pyrimidine is lacking, analogs like (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4... exhibit potent MET kinase inhibition (IC₅₀ = 1–10 nM) . The fluorine atoms likely enhance target binding and pharmacokinetic properties .
Herbicidal and Insecticidal Uses
Fluorinated pyrimidines are intermediates in agrochemicals. For example, 4,6-dichloro-5-fluoropyrimidine is used in crop protection agents . The 4-fluorophenoxy group in the target compound may confer herbicidal activity by disrupting plant amino acid synthesis.
Comparative Analysis with Related Compounds
4-(2-Fluorophenoxy)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
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Structural Differences: Additional piperazine ring and second fluorophenyl group.
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Properties: Higher molecular weight (368.38 g/mol), logP = 4.58, and lower solubility.
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Applications: Primarily research-focused due to complex structure.
4,6-Dichloro-5-fluoropyrimidine
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Synthesis: Direct chlorination/fluorination route.
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Utility: Agrochemically relevant intermediate.
Future Research Directions
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